![molecular formula C24H25N3O4 B11025703 5-[(4-acetylpiperazin-1-yl)carbonyl]-2-(3-phenylpropyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11025703.png)
5-[(4-acetylpiperazin-1-yl)carbonyl]-2-(3-phenylpropyl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-acetylpiperazin-1-yl)carbonyl]-2-(3-phenylpropyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features an isoindole core, which is a bicyclic structure containing nitrogen, and is functionalized with a piperazine ring and a phenylpropyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-acetylpiperazin-1-yl)carbonyl]-2-(3-phenylpropyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving a suitable precursor, such as a phthalic anhydride derivative.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a piperazine derivative reacts with the isoindole core.
Attachment of the Phenylpropyl Group: The phenylpropyl group is attached via a Friedel-Crafts alkylation reaction, using a phenylpropyl halide and a Lewis acid catalyst.
Acetylation: The final step involves the acetylation of the piperazine ring using acetic anhydride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(4-acetylpiperazin-1-yl)carbonyl]-2-(3-phenylpropyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl halides, under basic or acidic conditions
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of various substituted derivatives
Scientific Research Applications
5-[(4-acetylpiperazin-1-yl)carbonyl]-2-(3-phenylpropyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 5-[(4-acetylpiperazin-1-yl)carbonyl]-2-(3-phenylpropyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Investigated for its anti-tubercular activity.
Uniqueness
5-[(4-acetylpiperazin-1-yl)carbonyl]-2-(3-phenylpropyl)-1H-isoindole-1,3(2H)-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its isoindole core, coupled with the piperazine and phenylpropyl groups, makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C24H25N3O4 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
5-(4-acetylpiperazine-1-carbonyl)-2-(3-phenylpropyl)isoindole-1,3-dione |
InChI |
InChI=1S/C24H25N3O4/c1-17(28)25-12-14-26(15-13-25)22(29)19-9-10-20-21(16-19)24(31)27(23(20)30)11-5-8-18-6-3-2-4-7-18/h2-4,6-7,9-10,16H,5,8,11-15H2,1H3 |
InChI Key |
YKPRAZJJMZKEHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-benzyl-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide](/img/structure/B11025620.png)

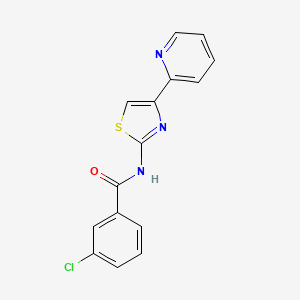
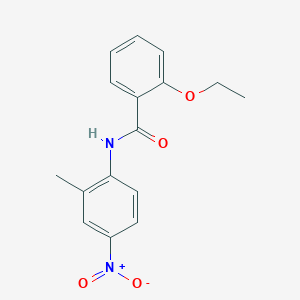
![dimethyl 2-{1-[(2-bromophenyl)carbonyl]-2,2,8-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11025638.png)
![2-{1H,2H,3H,4H,5H-pyrido[4,3-b]indole-2-carbonyl}pyridine](/img/structure/B11025647.png)
![4-ethyl-7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-8-methyl-2H-chromen-2-one](/img/structure/B11025654.png)
![Dimethyl 5-[(benzylsulfonyl)amino]benzene-1,3-dicarboxylate](/img/structure/B11025668.png)
![Methyl 2-({2-[2-(methoxycarbonyl)anilino]-2-oxoacetyl}amino)benzoate](/img/structure/B11025671.png)
![N-(2-methoxybenzyl)-N~2~-[(4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]-L-alaninamide](/img/structure/B11025676.png)
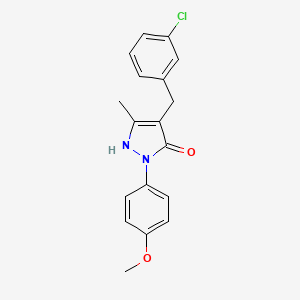
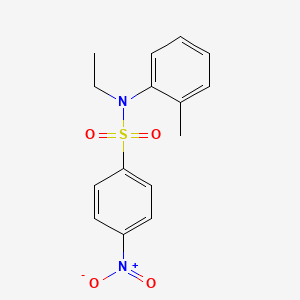
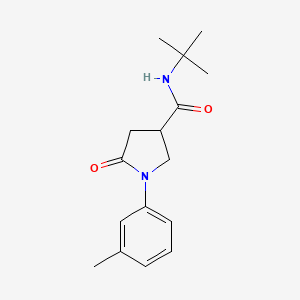
![N-1H-indol-5-yl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide](/img/structure/B11025693.png)
